2-Bromo-3-methylnaphthalene
Overview
Description
2-Bromo-3-methylnaphthalene is an organic compound with the molecular formula C11H9Br. It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a methyl group at the third position. This compound is known for its pale yellow color and distinctive aromatic odor. It is commonly used as an intermediate in organic synthesis and has various applications in research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-methylnaphthalene typically involves the bromination of 3-methylnaphthalene. One common method is to react 3-methylnaphthalene with bromine in the presence of a solvent such as carbon tetrachloride or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The bromination process is optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form 3-methylnaphthalene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted naphthalenes.
- Oxidation reactions produce naphthoic acids or naphthaldehydes.
- Reduction reactions regenerate 3-methylnaphthalene .
Scientific Research Applications
2-Bromo-3-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of brominated analogs of biologically active compounds.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylnaphthalene primarily involves its reactivity as a brominated aromatic compound. The bromine atom can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The methyl group enhances its reactivity by providing additional electron density to the aromatic ring, facilitating various chemical transformations .
Comparison with Similar Compounds
2-Bromo-1-methylnaphthalene: Similar structure but with the methyl group at the first position.
3-Bromo-2-methylnaphthalene: Similar structure but with the bromine and methyl groups swapped.
1-Bromo-2-methylnaphthalene: Another isomer with the bromine at the first position and the methyl group at the second position.
Uniqueness: 2-Bromo-3-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The position of the bromine and methyl groups influences its chemical behavior, making it suitable for specific synthetic applications that other isomers may not be able to achieve .
Properties
IUPAC Name |
2-bromo-3-methylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYUUWGCGPVNLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298366 | |
Record name | 2-bromo-3-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-15-1 | |
Record name | 939-15-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-3-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-bromo-3-methylnaphthalene in Vitamin K synthesis?
A1: this compound serves as a crucial building block in a novel synthesis of Vitamin K1 and K2, as described in the research paper "A new synthesis of vitamin K via π-allylnickel intermediates" []. The compound, specifically in its bis(methoxymethyl) ether (6a) or diacetate (6b) derivative form, reacts with bis-(1–3-η-3-alkylbut-2-enyl)di-µ-bromodinickel complexes to form Vitamin K derivatives []. This reaction proceeds with high yield and offers control over the stereochemistry of the final product, making it a valuable approach in Vitamin K synthesis.
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